Urea-13C

Catalog No.
S596770
CAS No.
58069-82-2
M.F
CH4N2O
M. Wt
61.048 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Urea-13C

CAS Number

58069-82-2

Product Name

Urea-13C

IUPAC Name

diamino(113C)methanone

Molecular Formula

CH4N2O

Molecular Weight

61.048 g/mol

InChI

InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)/i1+1

InChI Key

XSQUKJJJFZCRTK-OUBTZVSYSA-N

SMILES

Array

Synonyms

Aquacare-13C; Aquadrate-13C; B-I-K-13C; Basodexan-13C; Benural 70-13C; Carbamide-13C; Carbamimidic Acid-13C; Carbonyl Diamide-13C; Carmol 40-13C; Keratinamin-13C; Urepearl-13C; HELIKIT; KW 9100; OPC 198;

Canonical SMILES

C(=O)(N)N

Isomeric SMILES

[13C](=O)(N)N

The exact mass of the compound Urea-13C is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of one-carbon compound in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Urea-13C is the stable isotope-labeled form of urea, where the naturally low-abundance carbon-12 atom is replaced with a carbon-13 isotope. This substitution makes the compound detectable by mass spectrometry and nuclear magnetic resonance (NMR), enabling its use as a tracer in metabolic research and as a primary diagnostic agent. Its principal value in procurement is for applications where tracking the fate of the urea carbon atom is essential, most notably in non-invasive breath tests and in vivo metabolic studies.

Procuring unlabeled urea as a substitute is non-viable for any tracing application, as it is invisible to mass spectrometry or isotope-specific NMR detection, rendering the experiment invalid. Similarly, Urea-15N, while also an isotopic tracer, is not a direct substitute as it tracks nitrogen metabolism pathways (e.g., amino acid and nucleotide synthesis), whereas Urea-13C is required to specifically trace the carbon atom's fate, such as its conversion to carbon dioxide by urease activity. This makes the choice of isotope label a critical, non-interchangeable procurement decision dictated by the specific metabolic question; one cannot be used to answer questions intended for the other.

Enabling Technology for Non-Invasive H. pylori Diagnostic Breath Tests

The ¹³C-Urea Breath Test (UBT) is a primary non-invasive method for detecting active Helicobacter pylori infections, with reported sensitivity and specificity both exceeding 95%. The test's diagnostic capability is entirely dependent on the ¹³C label. Ingested Urea-¹³C is hydrolyzed by H. pylori's urease enzyme into ammonia and ¹³CO₂, which is then detected in exhaled breath. Unlabeled urea produces no detectable isotopic signal, making it useless for this application.

Evidence DimensionDiagnostic Signal Generation for H. pylori
Target Compound DataProduces a detectable ¹³CO₂ signal in the breath of infected individuals, enabling diagnosis.
Comparator Or BaselineUnlabeled Urea: Produces no isotopic signal; cannot be used for the Urea Breath Test.
Quantified DifferenceQualitative (Enabling vs. Ineffective). The test has >95% sensitivity and specificity.
ConditionsIn vivo diagnostic test (Urea Breath Test) following oral administration.

For clinical diagnostics and gastroenterology research, Urea-13C is the essential, non-substitutable precursor for one of the most reliable H. pylori detection methods.

Required for Carbon-Specific Metabolic Flux Analysis (MFA) of the Urea Cycle

In ¹³C-Metabolic Flux Analysis (¹³C-MFA), the choice of tracer is paramount for quantifying intracellular reaction rates. Urea-¹³C is specifically required to trace the flow of carbon into the urea cycle, as it directly labels the carbon atom derived from bicarbonate. A comparator like Urea-¹⁵N₂ traces the two nitrogen atoms, providing distinct information on nitrogen-specific pathways. The use of Urea-¹³C allows for the unambiguous quantification of carbon flux through carbamoyl phosphate synthetase into urea, a measurement impossible to obtain with a nitrogen-labeled analog.

Evidence DimensionMetabolic Pathway Tracing Specificity
Target Compound DataTraces the carbon backbone, enabling quantification of carbon flux into the urea cycle.
Comparator Or BaselineUrea-¹⁵N₂: Traces nitrogen atoms, quantifying nitrogen flux from sources like ammonia and aspartate.
Quantified DifferenceQualitative (Tracks different atomic pathways). Enables measurement of carbon-specific reaction rates vs. nitrogen-specific rates.
ConditionsIn vivo or in vitro cell culture for ¹³C-Metabolic Flux Analysis (MFA).

For researchers studying the urea cycle or related carbon metabolism, Urea-¹³C is the necessary choice to isolate and quantify carbon-specific fluxes, as nitrogen-labeled ureas trace fundamentally different biochemical pathways.

Enables High-Contrast Perfusion Imaging with Hyperpolarized MRI

Using dissolution Dynamic Nuclear Polarization (d-DNP), the ¹³C NMR signal of Urea-¹³C can be enhanced by over 10,000-fold, creating a powerful, metabolically inactive contrast agent for in vivo imaging. This allows for high-contrast, background-free imaging of blood flow and tissue perfusion. In preclinical cancer models, hyperpolarized [¹³C]urea imaging detected a 19% reduction in blood flow within liver tumors compared to normal tissue. Standard, non-hyperpolarized Urea-¹³C or unlabeled urea produce no detectable signal under these MRI conditions.

Evidence DimensionMRI Signal Enhancement and Perfusion Measurement
Target Compound Data>10,000-fold signal enhancement via hyperpolarization, enabling dynamic perfusion imaging.
Comparator Or BaselineConventional MRI / Unlabeled Urea: No detectable ¹³C signal or signal enhancement.
Quantified Difference>10,000x signal increase vs baseline; detected a 19% perfusion decrease in tumor tissue.
ConditionsIn vivo Magnetic Resonance Imaging (MRI) after dissolution Dynamic Nuclear Polarization (d-DNP).

This compound is a key precursor for advanced, real-time metabolic and perfusion imaging studies, providing quantitative data on tissue vasculature that is unattainable with conventional analogs.

Clinical and Point-of-Care Diagnostics: H. pylori Detection

As the essential active agent in the ¹³C-Urea Breath Test, this compound is the direct procurement choice for manufacturers of diagnostic kits and clinical laboratories performing non-invasive testing for active H. pylori infections.

Metabolic Research: Quantifying Carbon Flow in the Urea Cycle

For academic and pharmaceutical research focused on liver function, nitrogen metabolism, and inherited metabolic disorders, Urea-¹³C is the correct tracer to specifically quantify the rate of carbon incorporation into urea, distinguishing it from nitrogen-source contributions.

Preclinical Imaging: Assessing Tumor Perfusion and Angiogenesis

In oncology and physiology research, hyperpolarized Urea-¹³C serves as a specialized imaging agent to quantitatively map tissue perfusion in vivo, enabling the assessment of tumor vascularity and the effects of anti-angiogenic therapies.

XLogP3

-1.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

61.035717591 Da

Monoisotopic Mass

61.035717591 Da

Heavy Atom Count

4

UNII

W6KX9E6D8X

Drug Indication

Urea-13C is indicated for use in the qualitative detection of urease associated with Helicobacter pylori in the human stomach and as an aid in the initial diagnosis and post-treatment monitoring of Helicobacter pylori infection in adult patients. The test may be used for monitoring treatment if used at least four (4) weeks following completion of therapy. For these purposes, the system utilizes an Infrared Spectrophotometer for the measurement of the ratio of 13CO2 to 12CO2 in breath samples.
FDA Label
This medicinal product is for diagnostic use only. For in vivo diagnosis of gastroduodenal Helicobacter pylori (H. pylori) infection.
Helicobacter Test INFAI may be used for in vivo diagnosis of gastroduodenal Helicobacter pylori infection in: adults; adolescents, who are likely to have peptic ulcer disease. Helicobacter Test INFAI for children aged three to 11 years may be used for in vivo diagnosis of gastrduodenal Helicobacter pylori infection: for the evaluation of the success of eradication treatment, or; when invasive tests cannot be performed, or; when there are discordant results arising from invasive tests. This medicinal product is for diagnostic use only.
Pylori-Chek may be used for in vivo diagnosis of gastroduodenal Helicobacter pylori infection.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Carbon Isotopes; Diagnostic Agents

Pharmacology

Urea C-13 is a radiolabelled urea molecule used to diagnose stomach ulcers caused by Heliobacter pylori. In the presence of H. pylori, urea C-13 is metabolized by urease to produce ammonia and radioactive carbon dioxide at the interface between the gastric epithelium and lumen. The radioactive carbon dioxide is absorbed in the blood and is detected when exhaled in the breath.

ATC Code

V04CX
V - Various
V04 - Diagnostic agents
V04C - Other diagnostic agents
V04CX - Other diagnostic agents
V04CX05 - 13C-urea

Mechanism of Action

The Urea Breath Test is based on the ability of the H. pylori enzyme urease to cleave urea into ammonia and carbon dioxide. As the urease enzyme is not present in mammalian cells, the presence of urease (and the products of urea cleavage) in the stomach is evidence that H. pylori bacteria are present. To detect H. pylori, urea labeled with 13C is swallowed by the patient. If gastric urease from H. pylori is present, urea is split to form CO2 and NH3 at the interface between the gastric epithelium and lumen and 13CO2 is absorbed into the blood and exhaled in the breath. Exhaled breath samples can then be collected and measured for the presence of radioactivity.

Other CAS

58069-82-2

Wikipedia

Urea c-13

Use Classification

Human drugs -> Diagnostic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
Ferwana M, Abdulmajeed I, Alhajiahmed A, Madani W, Firwana B, Hasan R, Altayar O, Limburg PJ, Murad MH, Knawy B: Accuracy of urea breath test in Helicobacter pylori infection: meta-analysis. World J Gastroenterol. 2015 Jan 28;21(4):1305-14. doi: 10.3748/wjg.v21.i4.1305. [PMID:25632206]
Raju GS, Smith MJ, Morton D, Bardhan KD: Mini-dose (1-microCi) 14C-urea breath test for the detection of Helicobacter pylori. Am J Gastroenterol. 1994 Jul;89(7):1027-31. [PMID:8017360]

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